molecular formula C20H20ClNO6S B13442504 Chlorprothixene Sulfone Oxalate

Chlorprothixene Sulfone Oxalate

Cat. No.: B13442504
M. Wt: 437.9 g/mol
InChI Key: CMTQDRXXDMVJSX-KIUKIJHYSA-N
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Preparation Methods

The preparation of Chlorprothixene Sulfone Oxalate involves several synthetic routes and reaction conditions. One common method for synthesizing sulfones is the oxidation of sulfides . This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. Another method is aromatic sulfonylation, where a sulfonyl group is introduced into an aromatic compound . Industrial production methods for sulfones often involve metal-catalyzed coupling reactions or sulfur dioxide-based three-component approaches .

Chemical Reactions Analysis

Chlorprothixene Sulfone Oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while reduction can yield sulfides .

Properties

Molecular Formula

C20H20ClNO6S

Molecular Weight

437.9 g/mol

IUPAC Name

(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid

InChI

InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-;

InChI Key

CMTQDRXXDMVJSX-KIUKIJHYSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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